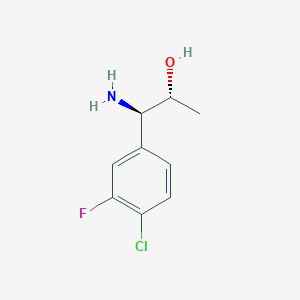

(1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Description

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

InChI Key |

IFXPPHGNHKGPJZ-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=C(C=C1)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

2.1.1 Asymmetric Synthesis via Chiral Precursors or Catalysts

- Starting from appropriately substituted aromatic ketones or aldehydes, the introduction of the amino and hydroxyl groups is achieved through stereoselective reduction and amination steps.

- Common reagents include chiral reducing agents or catalysts that induce stereoselectivity during the reduction of keto intermediates to the corresponding amino alcohols.

- For example, asymmetric reduction of a 4-chloro-3-fluorophenyl-substituted ketone intermediate using chiral catalysts can yield the (1R,2R) amino alcohol.

- Subsequent amination may be performed using reductive amination protocols with ammonia or amine sources under controlled conditions to preserve stereochemistry.

Biocatalytic Synthesis

Recent advances have demonstrated the utility of biocatalysts in synthesizing chiral amino alcohols with high selectivity:

- Keto Reductase (KRED) and Amine Transaminase (ATA) Enzymes : A two-step enzymatic process where KRED selectively reduces a keto intermediate to a chiral hydroxy ketone, followed by ATA-mediated transamination to introduce the amino group.

- This method allows selective access to all four diastereomers, including the (1R,2R) isomer, by choosing specific enzyme variants.

- Reported yields for enzymatic steps range from 50% to 86% with enantiomeric excess (ee) values up to 86% for hydroxy ketones and subsequent high stereoselectivity in the amino alcohol products.

- Advantages include mild reaction conditions, environmentally friendly processes, and high stereoselectivity without the need for heavy metals or harsh reagents.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Typical Yield / ee | Notes |

|---|---|---|---|---|

| Asymmetric Chemical Synthesis | Chiral catalyst-mediated reduction and reductive amination | High stereoselectivity, scalable | Variable, often >70% yield, high ee | Requires chiral catalysts and careful control |

| Resolution of Racemates | Formation of diastereomeric salts and crystallization | Simple, effective for purity | Up to >99% ee after resolution | Additional purification step required |

| Biocatalytic Synthesis | KRED reduction + ATA transamination | Mild conditions, eco-friendly | 50-86% yield, 71-86% ee | Enzyme availability and cost factors |

Research Findings and Optimization

- The choice of chiral catalysts and enzymes is crucial for optimizing yield and stereoselectivity.

- Enzymatic methods have been shown to allow selective access to all stereoisomers by varying enzyme selectivity, which is a significant advantage over purely chemical methods.

- Optical purity can be further enhanced by crystallization techniques post-synthesis.

- The presence of halogen substituents (chlorine and fluorine) on the aromatic ring influences the reactivity and binding properties of intermediates, which must be considered in synthetic design.

- Research also indicates that combining chemical and enzymatic steps can optimize overall efficiency and selectivity.

Practical Considerations

- Handling of intermediates and final products requires technical expertise due to their chiral nature and potential reactivity.

- Scale-up of biocatalytic processes is an active area of research, with progress toward industrial applicability.

- Storage and purity analysis (e.g., chiral HPLC) are essential to ensure the quality of the final compound for research use.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different stereoisomers or derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

(1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to (1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL may exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their effects on serotonin receptors, which are crucial in mood regulation .

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that it may help in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cosmetic Applications

1. Skin Care Formulations

The compound has been utilized in cosmetic formulations due to its potential moisturizing properties. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.

Case Study: Moisturizing Creams

A formulation study demonstrated that incorporating (1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL into moisturizing creams significantly improved skin hydration levels compared to control formulations without this compound . The study utilized a double-blind method to assess the efficacy on human subjects over a four-week period.

2. Anti-Aging Products

Due to its biochemical properties, this compound is also being explored for anti-aging products. Its role as a potential antioxidant could help mitigate the effects of aging on the skin by reducing free radical damage .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s 4-chloro-3-fluorophenyl group distinguishes it from analogs with substituents such as methoxy, trifluoromethylthio, bromo-methylphenyl, and furyl groups. Key comparisons include:

Table 1: Substituent and Molecular Comparisons

Key Observations :

- Steric Influence : Bromo and methyl groups in CAS 1270057-87-8 increase steric bulk, which may hinder binding to narrow receptor pockets compared to the target’s smaller halogens .

- Heterocyclic vs. Aromatic : The furyl group in CAS 1213543-11-3 offers π-orbital interactions distinct from halogenated phenyl rings, possibly altering solubility and target selectivity .

Stereochemical Considerations

The (1R,2R) configuration of the target compound contrasts with the (1S,2R) configuration seen in CAS 1270385-18-6 and CAS 1212998-44-1 . Enantiomeric differences can drastically alter biological activity; for instance, β-blockers like propranolol show enantiomer-specific β-adrenoceptor antagonism. The target’s stereochemistry may thus confer unique receptor-binding profiles compared to its analogs.

Physicochemical Properties

Table 2: Predicted Physical Properties

| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|

| Target Compound | N/A | N/A | N/A |

| 1270057-87-8 | 1.406 | 359.7 | 12.55 |

| 1213543-11-3 | N/A | N/A | N/A |

Note: The bromo-methyl derivative (CAS 1270057-87-8) has a high predicted boiling point (359.7°C), reflecting strong intermolecular forces due to its bromine and polar amino alcohol group . The target’s chloro-fluoro substituents may reduce boiling points compared to brominated analogs.

Biological Activity

(1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL, commonly referred to as a chiral amino alcohol, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chiral center that influences its pharmacological properties. The molecular formula is CHClFNO, and it has a predicted density of 1.295 g/cm³ and a boiling point of approximately 326.8 °C .

The biological activity of (1R,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is largely attributed to its interaction with various biological targets. Its structural features suggest potential interactions with enzymes and receptors involved in metabolic pathways. Research indicates that the compound may exhibit inhibitory effects on certain enzymes, which could be leveraged for therapeutic applications.

Antimicrobial Activity

Studies have shown that derivatives of (1R,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-OL possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Candida albicans, with minimum effective concentrations (MEC) reported as low as 0.31 μg/mL . This suggests that the compound may be a candidate for antifungal therapy.

Antiparasitic Activity

Research into the antiparasitic effects of related compounds indicates that they can significantly reduce parasitic loads in models infected with Trypanosoma cruzi and other parasites. The selectivity index (SI) for some derivatives has been reported to be as high as 3807.7, indicating strong efficacy with minimal toxicity .

Case Study 1: Antifungal Efficacy

In a study assessing the efficacy of various fluconazole analogs, including those structurally related to (1R,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-OL, researchers found that certain modifications enhanced antifungal activity significantly compared to standard treatments . The study utilized a mouse model infected with C. albicans and observed a 100% survival rate in treated groups.

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic properties of similar compounds demonstrated that oral administration at doses of 15 mg/kg resulted in a reduction of parasitic indices to less than 4% after ten days . This highlights the potential for developing new treatments for parasitic infections based on the structural framework of (1R,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-OL.

Data Table: Biological Activities

| Activity Type | Target Organism | MIC (μg/mL) | MEC (μg/mL) | Survival Rate (%) |

|---|---|---|---|---|

| Antifungal | Candida albicans | 0.8 | 0.31 | 100 |

| Antiparasitic | Trypanosoma cruzi | 0.033 | N/A | N/A |

| Antifungal | Other fungal strains | Varies | Varies | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.